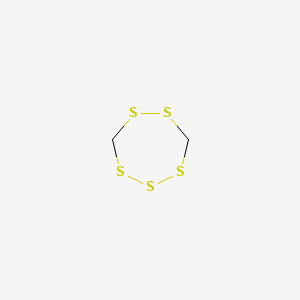

1,2,3,5,6-五硫杂环己烷

描述

Lenthionine belongs to the class of organic compounds known as organic trisulfides. These are organosulfur compounds with the general formula RSSSR' (R, R'=alkyl, aryl). Lenthionine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, lenthionine is primarily located in the cytoplasm. Lenthionine is a mushroom tasting compound that can be found in green vegetables and mushrooms. This makes lenthionine a potential biomarker for the consumption of these food products.

Lenthionine is a pentathiepane.

科学研究应用

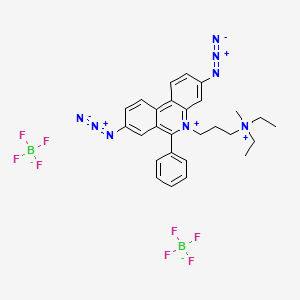

光学材料应用

硫化联苯胺已被鉴定为具有多种应用潜力的化合物,包括光学材料。其独特的特性可用于开发新型透镜或滤光片,以新颖的方式操纵光线。 这可能对从摄影到科学仪器的各个行业产生影响 {svg_1}.

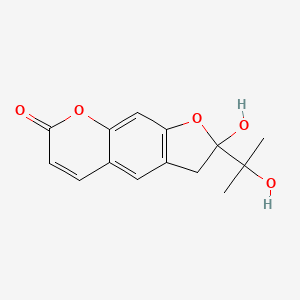

医疗应用

硫化联苯胺的生物化学特性可能对医疗领域有所帮助。 研究表明,它可用于合成具有治疗潜力的化合物,从而为药物开发和治疗各种疾病提供新的途径 {svg_2}.

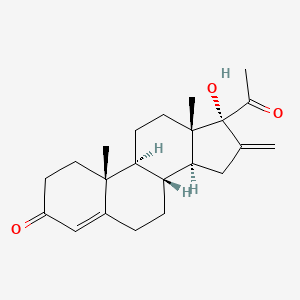

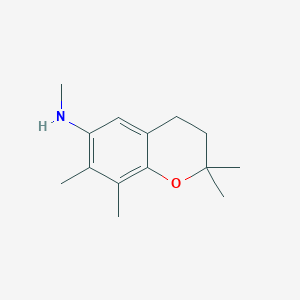

食品工业的风味增强

硫化联苯胺以作为香菇的主要风味化合物而闻名。其独特的味道和香气使其成为食品工业中增强风味的宝贵添加剂。 它可用于创造新的鲜味或增强各种食品中现有的鲜味 {svg_3} {svg_4}.

农业应用

在农业中,可以探索硫化联苯胺作为天然杀虫剂或除草剂的潜力。 其有机硫化合物可能在控制害虫或杂草方面有效,而不会产生与合成化学物质相关的环境影响 {svg_5}.

抗菌和抗真菌特性

硫化联苯胺具有抗菌和抗真菌特性,使其成为用于保存食品并延长其保质期的候选者。 此外,它还可用于医疗环境中开发新的消毒治疗方法 {svg_6}.

工业应用

该化合物的独特化学结构可用于工业过程,例如合成需要稳定的含硫化合物的聚合物或其他材料。 硫化联苯胺可以为开发具有增强性能的新材料提供基础 {svg_7}.

环境监测

由于其反应性和特异性,硫化联苯胺可用于环境监测设备中检测某些类型的污染物或化学物质。 这种应用在容易受到工业污染的地区特别有用 {svg_8}.

化妆品行业

由于其芳香特性,硫化联苯胺可能在化妆品行业找到应用。 它可用于开发新的香料或作为护肤产品的成分,利用其潜在的抗氧化特性 {svg_9}.

作用机制

Target of Action

Lenthionine, also known as 1,2,3,5,6-Pentathiepane, is a cyclic organosulfur compound found in shiitake mushrooms, onions, and garlic . It is primarily responsible for their unique flavor . The primary targets of lenthionine are the olfactory receptors in humans that detect its unique aroma .

Mode of Action

It is known that lenthionine interacts with olfactory receptors, triggering a signal transduction pathway that leads to the perception of its unique aroma .

Biochemical Pathways

Lenthionine is derived from a γ-L-glutamyl-cysteine sulfoxide precursor in a two-step enzymatic reaction . The precursor is first activated by the removal of its γ-glutamyl moiety catalyzed by γ-glutamyl transpeptidase (GGT), producing a L-cysteine sulfoxide derivative. This derivative then undergoes α, β-elimination catalyzed by cysteine sulfoxide lyase, resulting in a highly reactive sulfenic acid intermediate. The sulfenic acid is then rapidly condensed to form thiosulfinate, which is often further transformed into other sulfur compounds including lenthionine .

Pharmacokinetics

It is known that lenthionine is a volatile compound, which allows it to be detected by the olfactory system . Its solubility in water is 532.7 mg/L , which may influence its bioavailability.

Result of Action

The primary result of lenthionine’s action is the perception of a unique aroma, which is a key factor in the sensory evaluation of foods like shiitake mushrooms . This aroma greatly affects the choice of consumers in different regions .

Action Environment

The action of lenthionine can be influenced by environmental factors. For example, lenthionine is unstable and can degrade during heat processing, limiting its applications . It is stable at ph 2-4 . Furthermore, the production of lenthionine in shiitake mushrooms can be increased by treating the mushrooms with citric acid .

生化分析

Biochemical Properties

Lenthionine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and other biomolecules. One of the key enzymes involved in the formation of lenthionine is cystine sulfoxide lyase, which catalyzes the conversion of lentinic acid to lenthionine . Additionally, γ-glutamyl transpeptidase is another enzyme that has been implicated in the biosynthesis of lenthionine . These interactions highlight the importance of lenthionine in sulfur metabolism and its potential role in various biochemical pathways.

Cellular Effects

Lenthionine has been shown to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that lenthionine can modulate the activity of certain enzymes and proteins, leading to changes in cellular function . For example, lenthionine has been observed to have antimicrobial properties, which may be attributed to its ability to disrupt cellular membranes and inhibit the growth of certain microorganisms . These effects underscore the potential of lenthionine as a bioactive compound with diverse cellular effects.

Molecular Mechanism

The molecular mechanism of lenthionine involves its interactions with various biomolecules. Lenthionine is known to bind to specific enzymes and proteins, leading to changes in their activity. For instance, lenthionine can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, lenthionine has been shown to induce changes in gene expression, which may be mediated through its interactions with transcription factors and other regulatory proteins . These molecular interactions provide insights into the mechanism of action of lenthionine and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of lenthionine have been observed to change over time. Studies have shown that lenthionine is relatively stable under certain conditions, but it can degrade over time, leading to changes in its bioactivity . For example, the content of lenthionine in dried shiitake mushrooms has been found to increase during the rehydration process, suggesting that lenthionine may be formed from its precursor, lentinic acid, under specific conditions . These temporal effects highlight the importance of considering the stability and degradation of lenthionine in experimental studies.

Dosage Effects in Animal Models

The effects of lenthionine vary with different dosages in animal models. Studies have shown that low doses of lenthionine can have beneficial effects, such as antimicrobial activity, while higher doses may lead to toxic or adverse effects . For instance, high doses of lenthionine have been associated with cytotoxicity and oxidative stress in certain cell types . These findings underscore the importance of determining the optimal dosage of lenthionine for therapeutic applications and understanding its potential side effects.

Metabolic Pathways

Lenthionine is involved in several metabolic pathways, including sulfur metabolism. The biosynthesis of lenthionine involves the enzyme cystine sulfoxide lyase, which catalyzes the conversion of lentinic acid to lenthionine . Additionally, γ-glutamyl transpeptidase plays a role in the formation of lenthionine by facilitating the transfer of γ-glutamyl groups to cysteine residues . These metabolic pathways highlight the complex interactions between lenthionine and various enzymes and cofactors, which contribute to its bioactivity.

Transport and Distribution

The transport and distribution of lenthionine within cells and tissues are mediated by specific transporters and binding proteins. Lenthionine has been shown to interact with certain membrane transporters, which facilitate its uptake and distribution within cells . Additionally, lenthionine can bind to specific proteins, which may influence its localization and accumulation in different cellular compartments . These interactions are crucial for understanding the bioavailability and pharmacokinetics of lenthionine.

Subcellular Localization

Lenthionine is localized in various subcellular compartments, where it exerts its effects on cellular function. Studies have shown that lenthionine can be found in the cytoplasm, mitochondria, and other organelles . The subcellular localization of lenthionine is influenced by specific targeting signals and post-translational modifications, which direct it to different compartments . These findings provide insights into the mechanisms by which lenthionine exerts its bioactivity at the subcellular level.

属性

IUPAC Name |

1,2,3,5,6-pentathiepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4S5/c1-3-4-2-6-7-5-1/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZKOKXZNCDGVRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1SSCSSS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183460 | |

| Record name | Lenthionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lenthionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031258 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

287.00 °C. @ 760.00 mm Hg | |

| Record name | Lenthionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031258 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

292-46-6 | |

| Record name | Lenthionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=292-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lenthionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000292466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lenthionine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291119 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lenthionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LENTHIONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71G9U1CIRD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lenthionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031258 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

60 - 61 °C | |

| Record name | Lenthionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031258 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-hydroxy-N-[4-[4-(4-hydroxyphenyl)hex-3-en-3-yl]phenyl]acetamide](/img/structure/B1200124.png)